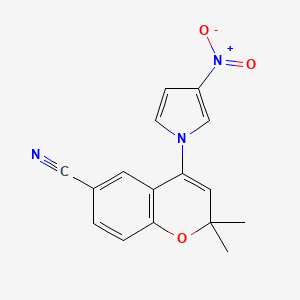
2,2-Dimethyl-4-(3-nitro-1H-pyrrol-1-yl)-2H-1-benzopyran-6-carbonitrile
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2,2-Dimethyl-4-(3-nitro-1H-pyrrol-1-yl)-2H-1-benzopyran-6-carbonitrile is a synthetic organic compound that belongs to the class of benzopyran derivatives This compound is characterized by the presence of a benzopyran ring system substituted with a nitro-pyrrole moiety and a carbonitrile group
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2,2-Dimethyl-4-(3-nitro-1H-pyrrol-1-yl)-2H-1-benzopyran-6-carbonitrile typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Benzopyran Core: The benzopyran core can be synthesized through a cyclization reaction of appropriate precursors, such as salicylaldehyde derivatives and acetophenone derivatives, under acidic or basic conditions.
Introduction of the Nitro-Pyrrole Moiety: The nitro-pyrrole moiety can be introduced through a nitration reaction of a pyrrole derivative, followed by coupling with the benzopyran core using a suitable coupling reagent, such as a palladium catalyst.
Addition of the Carbonitrile Group: The carbonitrile group can be introduced through a nucleophilic substitution reaction using a suitable cyanide source, such as sodium cyanide or potassium cyanide, under appropriate reaction conditions.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to improve yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and process optimization to ensure scalability and cost-effectiveness.
化学反应分析
Types of Reactions
2,2-Dimethyl-4-(3-nitro-1H-pyrrol-1-yl)-2H-1-benzopyran-6-carbonitrile can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, such as potassium permanganate or chromium trioxide, to form corresponding oxidized products.
Reduction: The nitro group can be reduced to an amino group using reducing agents, such as hydrogen gas in the presence of a palladium catalyst or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the carbonitrile group can be replaced by other nucleophiles, such as amines or alcohols.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.
Reduction: Hydrogen gas with palladium catalyst, sodium borohydride, mild acidic conditions.
Substitution: Sodium cyanide, potassium cyanide, amines, alcohols, appropriate solvents, and temperature control.
Major Products Formed
Oxidation: Oxidized derivatives of the benzopyran core.
Reduction: Amino-substituted derivatives.
Substitution: Various substituted benzopyran derivatives depending on the nucleophile used.
科学研究应用
2,2-Dimethyl-4-(3-nitro-1H-pyrrol-1-yl)-2H-1-benzopyran-6-carbonitrile has several scientific research applications, including:
Medicinal Chemistry: The compound is studied for its potential as a therapeutic agent due to its unique structural features and biological activity. It may exhibit anti-inflammatory, anti-cancer, or antimicrobial properties.
Material Science: The compound can be used as a building block for the synthesis of advanced materials, such as organic semiconductors or light-emitting diodes (LEDs).
Biological Studies: The compound can be used as a probe to study biological pathways and molecular interactions due to its ability to interact with specific biological targets.
作用机制
The mechanism of action of 2,2-Dimethyl-4-(3-nitro-1H-pyrrol-1-yl)-2H-1-benzopyran-6-carbonitrile involves its interaction with specific molecular targets, such as enzymes or receptors. The nitro-pyrrole moiety and the benzopyran core may contribute to the compound’s ability to bind to these targets and modulate their activity. The exact pathways involved can vary depending on the specific biological context and the target of interest.
相似化合物的比较
Similar Compounds
2,2-Dimethyl-4-(3-nitro-1H-pyrrol-1-yl)-2H-1-benzopyran-6-carboxamide: Similar structure with a carboxamide group instead of a carbonitrile group.
2,2-Dimethyl-4-(3-nitro-1H-pyrrol-1-yl)-2H-1-benzopyran-6-carboxylic acid: Similar structure with a carboxylic acid group instead of a carbonitrile group.
2,2-Dimethyl-4-(3-nitro-1H-pyrrol-1-yl)-2H-1-benzopyran-6-methyl ester: Similar structure with a methyl ester group instead of a carbonitrile group.
Uniqueness
2,2-Dimethyl-4-(3-nitro-1H-pyrrol-1-yl)-2H-1-benzopyran-6-carbonitrile is unique due to the presence of the carbonitrile group, which can influence its reactivity and biological activity. The combination of the nitro-pyrrole moiety and the benzopyran core also contributes to its distinct chemical and physical properties, making it a valuable compound for various research applications.
属性
CAS 编号 |
140614-02-4 |
|---|---|
分子式 |
C16H13N3O3 |
分子量 |
295.29 g/mol |
IUPAC 名称 |
2,2-dimethyl-4-(3-nitropyrrol-1-yl)chromene-6-carbonitrile |
InChI |
InChI=1S/C16H13N3O3/c1-16(2)8-14(18-6-5-12(10-18)19(20)21)13-7-11(9-17)3-4-15(13)22-16/h3-8,10H,1-2H3 |
InChI 键 |
QDTSNMWCNDOQRY-UHFFFAOYSA-N |
规范 SMILES |
CC1(C=C(C2=C(O1)C=CC(=C2)C#N)N3C=CC(=C3)[N+](=O)[O-])C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![4,4'-([1,1'-Biphenyl]-4,4'-diylbis(phenylazanediyl))diphenol](/img/structure/B14285363.png)
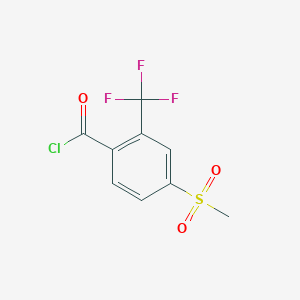
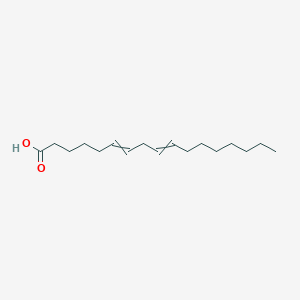

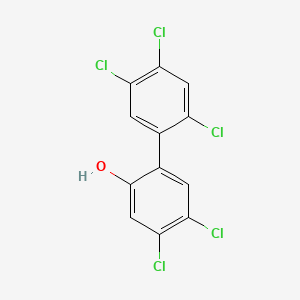
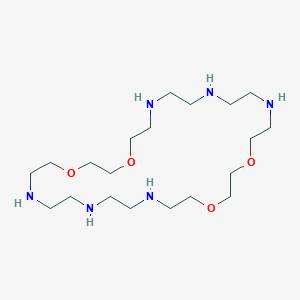
![2,2'-(Butane-1,4-diyl)bis[9-(4-methoxyphenyl)-1,10-phenanthroline]](/img/structure/B14285403.png)
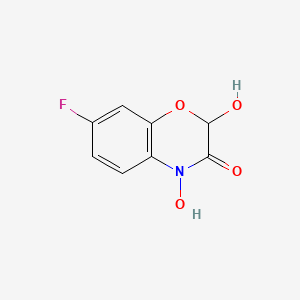
![Diethyl ethyl[(3-nitrophenyl)methyl]propanedioate](/img/structure/B14285418.png)
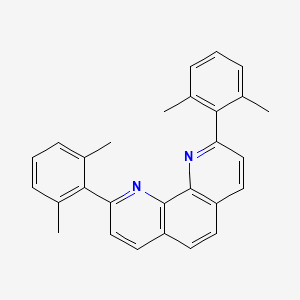
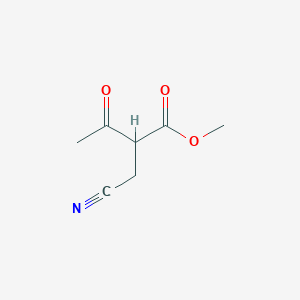
![3-{[(Propan-2-yl)oxy]carbonyl}non-4-enoate](/img/structure/B14285436.png)
dimethylsilane](/img/structure/B14285437.png)
